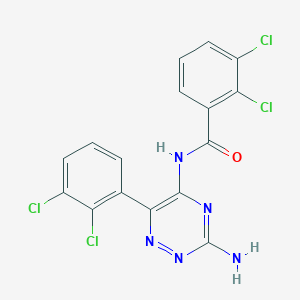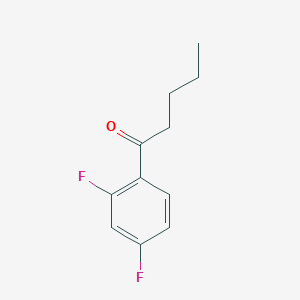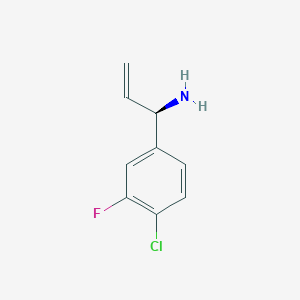
(1R)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. This compound features a chiral center at the first carbon of the prop-2-enylamine chain, making it an enantiomerically pure substance. The presence of chloro and fluoro substituents on the phenyl ring adds to its chemical uniqueness and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine can be achieved through several synthetic routes. One common method involves the alkylation of a suitable phenylamine precursor with a chloro-fluoro-substituted prop-2-enyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce amines or alkanes.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study the effects of chloro and fluoro substituents on biological activity.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: As an intermediate in the production of agrochemicals or specialty chemicals.
Mécanisme D'action
The mechanism of action of (1R)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R)-1-(4-Chlorophenyl)prop-2-enylamine
- (1R)-1-(4-Fluorophenyl)prop-2-enylamine
- (1R)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine
Uniqueness
(1R)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly impact its chemical reactivity and biological activity compared to similar compounds with only one substituent.
Propriétés
Formule moléculaire |
C9H9ClFN |
|---|---|
Poids moléculaire |
185.62 g/mol |
Nom IUPAC |
(1R)-1-(4-chloro-3-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9ClFN/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9H,1,12H2/t9-/m1/s1 |
Clé InChI |
JEKOWUFFVZGPDY-SECBINFHSA-N |
SMILES isomérique |
C=C[C@H](C1=CC(=C(C=C1)Cl)F)N |
SMILES canonique |
C=CC(C1=CC(=C(C=C1)Cl)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


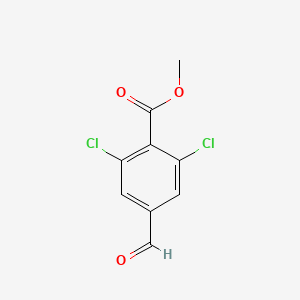
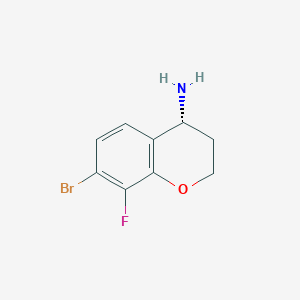
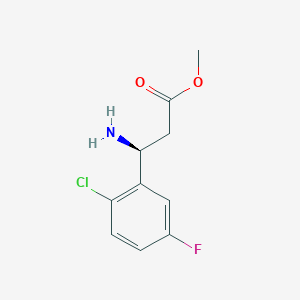
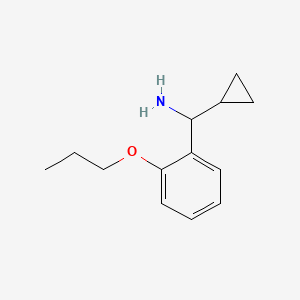
![(3R)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13054985.png)
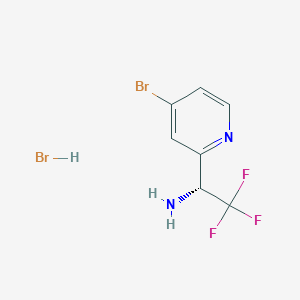

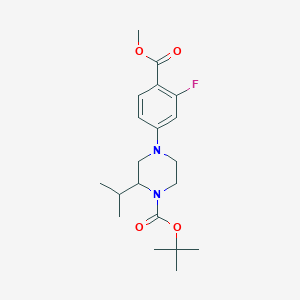
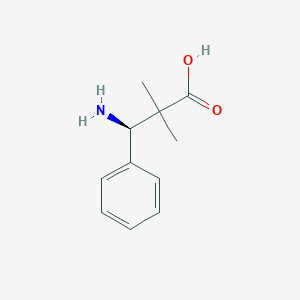
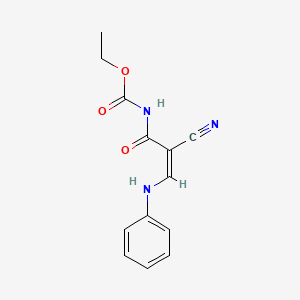
![3-chloro-2-{2-[(1E,3E)-2-(4-chlorobenzenesulfonyl)-3-{[(2,6-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]hydrazin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B13055027.png)

